Clofibric furanoglucuronate
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Overview
Description
Clofibric furanoglucuronate is a derivative of clofibric acid, which is a biologically active metabolite of the lipid-lowering drug clofibrate. Clofibric acid is known for its role in reducing elevated serum lipids and has been detected in various aquatic environments due to its persistence and potential ecological impact . This compound, as a conjugate of clofibric acid, is of interest in pharmaceutical and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clofibric furanoglucuronate typically involves the conjugation of clofibric acid with glucuronic acid derivatives. The reaction conditions often include the use of catalysts and specific pH conditions to facilitate the conjugation process. For instance, the esterification of clofibric acid with glucuronic acid can be achieved using acidic catalysts under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques are common in the purification and quantification of the final product .
Chemical Reactions Analysis
Types of Reactions: Clofibric furanoglucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are often studied for their environmental impact.
Reduction: Reduction reactions can convert this compound back to its parent compound, clofibric acid.
Substitution: Substitution reactions involving the glucuronate moiety can lead to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxymonosulfate (PMS) and other advanced oxidation processes (AOPs).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .
Scientific Research Applications
Clofibric furanoglucuronate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of glucuronate conjugates in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its role in lipid metabolism and its potential effects on aquatic organisms.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications, especially in lipid-lowering treatments.
Industry: It is used in environmental studies to assess the impact of pharmaceutical contaminants in water bodies and to develop remediation strategies .
Mechanism of Action
Clofibric furanoglucuronate exerts its effects primarily through its interaction with lipid metabolism pathways. The compound increases the activity of extrahepatic lipoprotein lipase, thereby enhancing the lipolysis of lipoprotein triglycerides. This leads to the degradation of chylomicrons and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and subsequently to high-density lipoproteins (HDLs). The molecular targets involved include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism .
Comparison with Similar Compounds
Clofibric furanoglucuronate can be compared with other fibric acid derivatives such as:
Clofibric Acid: The parent compound, known for its lipid-lowering properties.
Fenofibric Acid: Another fibric acid derivative with similar lipid-lowering effects but different pharmacokinetic properties.
Gemfibrozil: A fibric acid derivative with a distinct mechanism of action and clinical applications
Uniqueness: this compound is unique due to its glucuronate conjugation, which affects its solubility, bioavailability, and metabolic pathways. This conjugation also influences its environmental persistence and potential ecological impact .
Properties
CAS No. |
80106-54-3 |
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Molecular Formula |
C16H19ClO9 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(2S)-2-[(3R,4R)-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-10(19)9(18)12(24-14)11(20)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12?,14?/m1/s1 |
InChI Key |
SQRMJHLEXPNYKB-SBYJBXFWSA-N |
Isomeric SMILES |
CC(C)(C(=O)OC1[C@@H]([C@H](C(O1)[C@@H](C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(O1)C(C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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